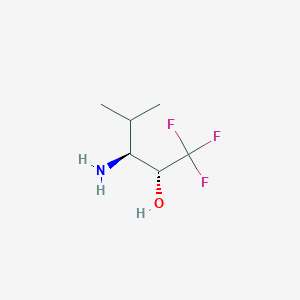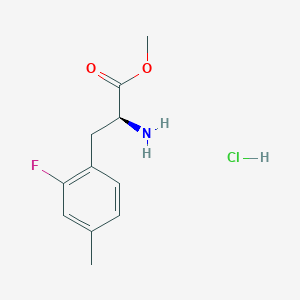
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a chemical compound with significant importance in pharmaceutical and chemical research. It is known for its unique structural properties, which include a fluorinated aromatic ring and an amino acid ester moiety. This compound is often used in the synthesis of various pharmaceuticals and as a reference standard in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-methylphenylacetic acid.
Esterification: The acid is then esterified using methanol and a suitable catalyst to form the corresponding methyl ester.
Amination: The methyl ester undergoes amination with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 2-fluoro-4-methylbenzoic acid.
Reduction: Formation of 2-fluoro-4-methylphenylpropanol.
Substitution: Formation of 2-fluoro-4-methyl-5-nitrophenylpropanoate.
Applications De Recherche Scientifique
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized as a reference standard in quality control and analytical testing.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino acid ester moiety facilitates its incorporation into biological systems. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(2-methyl-4-methylphenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity. This fluorinated compound often exhibits improved pharmacokinetic properties compared to its non-fluorinated analogs, making it a valuable candidate in drug development and research.
Propriétés
Numéro CAS |
1965314-70-8 |
|---|---|
Formule moléculaire |
C11H15ClFNO2 |
Poids moléculaire |
247.69 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
Clé InChI |
YBLZZFBEIRJLNP-PPHPATTJSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F.Cl |
SMILES canonique |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

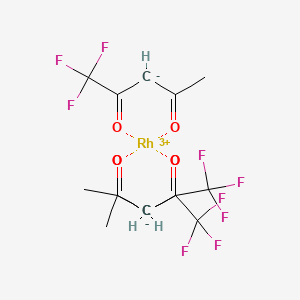
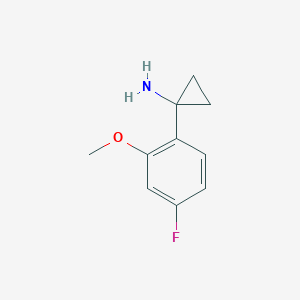
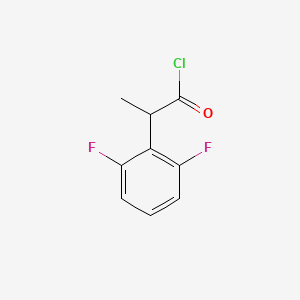
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)




